8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile
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Overview
Description
8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine and thieno[3,2-b]pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thieno[3,2-b]pyridine derivatives that share structural features with 8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile. Examples include:
- 2-(methylamino)pyridine
- Thieno[2,3-c]pyridine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C18H12N6O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12-amino-4-(methylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile |
InChI |
InChI=1S/C18H12N6O2S/c1-22-18-10(6-20)13-15(27-18)14-12(17(25)24-13)11(8-3-2-4-23-7-8)9(5-19)16(21)26-14/h2-4,7,11,22H,21H2,1H3,(H,24,25) |
InChI Key |
STDSSQSYSCDWFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2)C#N |
Origin of Product |
United States |
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